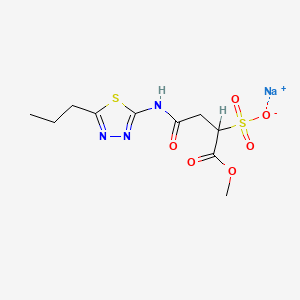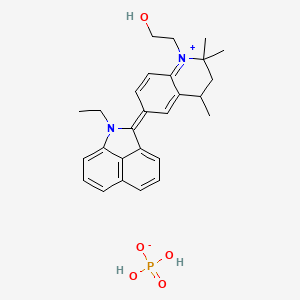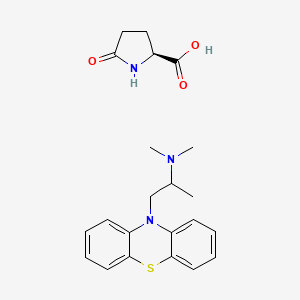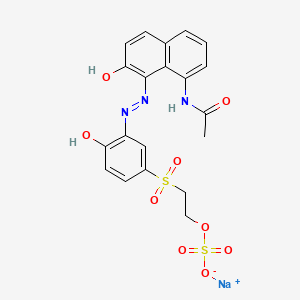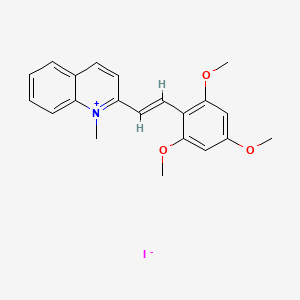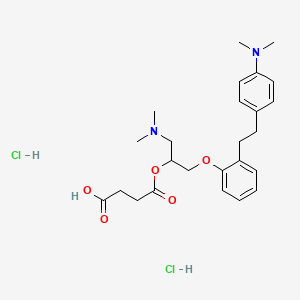
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of dimethylamino groups and the esterification of butanedioic acid. Common reagents used in these reactions include dimethylamine, phenol derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biochemical pathways and exerting its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, dimethyl ester
- 2-(Dimethylamino)ethyl methacrylate
- Phenoxyacetic acid derivatives
Uniqueness
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical interactions and properties.
Propriétés
Numéro CAS |
86819-19-4 |
|---|---|
Formule moléculaire |
C25H36Cl2N2O5 |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
4-[1-(dimethylamino)-3-[2-[2-[4-(dimethylamino)phenyl]ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C25H34N2O5.2ClH/c1-26(2)17-22(32-25(30)16-15-24(28)29)18-31-23-8-6-5-7-20(23)12-9-19-10-13-21(14-11-19)27(3)4;;/h5-8,10-11,13-14,22H,9,12,15-18H2,1-4H3,(H,28,29);2*1H |
Clé InChI |
UOWCWVIUCLJTSU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)N(C)C)OC(=O)CCC(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


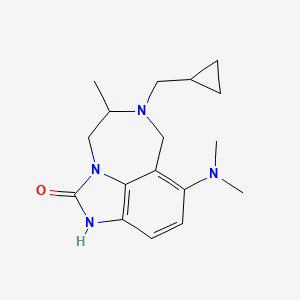
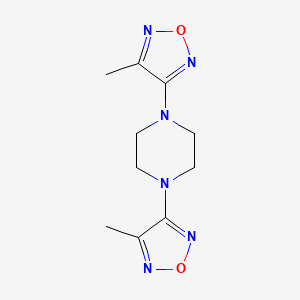


![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
